molecular formula C19H26N4OS B2821219 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one CAS No. 1221715-32-7

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one

Cat. No.: B2821219
CAS No.: 1221715-32-7
M. Wt: 358.5
InChI Key: TUVRBSWTVQDZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Piperazine Moiety: The piperazine group can be attached through a reductive amination reaction, where the piperazine reacts with an aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules, which could be explored in biochemical assays.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features are reminiscent of known pharmacophores, suggesting it could be optimized for activity against specific diseases, such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and piperazine groups may play crucial roles in binding to the target, while the pyrimidine core could be involved in the overall molecular recognition process.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one
  • 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-thione
  • 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dihydropyrimidinone
  • Substituents :
    • A (3,5-dimethylphenyl) group attached via a sulfanyl (-S-) linkage.
    • A (4-methylpiperazin-1-yl) group contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class may exert their effects through:

  • Calcium Channel Modulation : Dihydropyrimidinones are known to influence calcium channels, potentially affecting cardiovascular function and neuronal signaling.
  • Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in neurotransmission.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance:

  • In vitro studies on human colon cancer cell lines (HCT116) showed that certain derivatives possess cytotoxic effects, leading to reduced cell viability and induced apoptosis .

Antimicrobial Activity

Research has indicated that related compounds possess antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced activity against various bacterial strains. For example:

  • A study reported that similar compounds exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The piperazine moiety is linked to neuropharmacological activities:

  • Compounds featuring piperazine have been studied for their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors .

Study 1: Anticancer Efficacy

In a controlled study involving the administration of the compound to HCT116 cells, researchers observed:

  • IC50 Values : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.

Study 2: Antimicrobial Screening

A screening assay evaluated the antimicrobial efficacy against multiple pathogens:

  • Results : The compound showed significant inhibition zones against E. coli and S. aureus, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerHCT116 Cell LineReduced viability (IC50 values)
AntimicrobialBacterial StrainsInhibition zones observed
NeuropharmacologicalSerotonin Receptor AssayPotential anxiolytic effects

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-14-8-15(2)10-16(9-14)13-25-19-20-11-17(18(24)21-19)12-23-6-4-22(3)5-7-23/h8-11H,4-7,12-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVRBSWTVQDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSC2=NC=C(C(=O)N2)CN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.